molecular formula C22H28ClN3OS B2453281 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1052530-01-4

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2453281
CAS No.: 1052530-01-4
M. Wt: 418
InChI Key: YJIXJXUTSFUNGD-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-17-9-7-12-19-21(17)23-22(27-19)25(16-8-15-24(2)3)20(26)14-13-18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIXJXUTSFUNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C22H29ClN4OS
  • Molecular Weight : 433.01 g/mol
  • CAS Number : 1219205-06-7

The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenylpropanamide structure, which contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures may exhibit antibacterial properties. A study published in the journal "Molecules" demonstrated that related compounds showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . However, this compound's specific antibacterial efficacy remains to be thoroughly investigated.

Antitumor Activity

Certain derivatives of benzo[d]thiazole compounds have been reported to possess antitumor activities. For instance, compounds containing benzothiazole and amide groups have shown potential in inhibiting tumor growth in various cancer cell lines . The specific antitumor mechanisms of this compound are yet to be elucidated but warrant further exploration.

Enzyme Inhibition

The structural components of this compound suggest potential enzyme inhibition properties. Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Binding Affinity : Interaction studies are essential to determine the binding affinities of this compound with specific biological targets, which may include receptors or enzymes involved in disease processes.
  • Cellular Uptake : The presence of the dimethylamino group may enhance cellular uptake, increasing the compound's efficacy.
  • Metabolic Pathways : Investigating how this compound is metabolized within biological systems can provide insights into its pharmacokinetics and potential side effects.

Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial efficacy of various benzothiazole derivatives, including those similar to this compound. Results indicated moderate antibacterial activity against tested strains; however, more data is needed to establish a clear profile for this specific compound .

Study 2: Anticancer Properties

Research focusing on benzothiazole derivatives has revealed promising anticancer activities. A notable study demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines. Future investigations should include this compound to assess its potential in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The synthesis of structurally related thiazole-amide derivatives typically involves multi-step reactions, including amidation, coupling, and purification. For example:

  • Amide bond formation : Use coupling reagents like HBTU () or BOP () in tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmospheres.
  • Catalyst optimization : Copper(I) iodide and (S)-proline were employed in azide-alkyne cycloaddition reactions for thiazole intermediates ().
  • Purification : Silica gel column chromatography () and recrystallization from ethanol-water mixtures () yield >95% purity.
  • Yield improvement : Reflux conditions () and stoichiometric control of reagents (e.g., 1:1 molar ratios in ) are critical.

Q. Reference :

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer :

  • 1H/13C NMR : Essential for confirming proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and aromatic thiazole/benzothiazolyl signals (δ 7.0–8.5 ppm) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 546.05 in ).
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) ensure purity >98% ().
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm empirical formulas ().

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the dimethylamino and benzo[d]thiazol moieties?

Methodological Answer :

  • Dimethylamino modification : Replace with pyrrolidine or piperazine groups () to assess solubility and receptor binding.
  • Benzo[d]thiazol substitution : Introduce electron-withdrawing groups (e.g., -CF₃ in ) to study metabolic stability.
  • Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition assays) and compare IC₅₀ values. For example, used DPPH assays to evaluate antioxidant activity in similar compounds.

Q. Reference :

Q. What strategies resolve contradictions in reported biological activities of thiazole-containing analogs?

Methodological Answer :

  • Cross-validation : Replicate assays under standardized conditions (e.g., LPS-induced inflammation models in ).
  • Purity verification : Use orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors ().
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent activities ().

Example : reported divergent α-glucosidase inhibition for triazole-thiazole hybrids due to trifluoromethyl positioning.

Q. Reference :

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed for this compound?

Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration ( utilized similar methods for trifluoromethyl analogs).
  • Lipophilicity : Measure logP values via shake-flask or chromatographic methods (e.g., highlights increased lipophilicity from -CF₃).

Q. Reference :

Q. What in vivo models are appropriate for evaluating neuropharmacological activity?

Methodological Answer :

  • Rodent behavioral assays : Tail suspension test (TST) for antidepressant activity or prepulse inhibition (PPI) for antipsychotic effects ( tested phenothiazine derivatives in similar models).
  • Dose optimization : Acute toxicity studies (OECD 423) to establish safe ranges before chronic administration.
  • Biomarker analysis : Quantify neurotransmitters (e.g., serotonin, dopamine) via HPLC-ECD in brain homogenates.

Q. Reference :

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